ethyl (4-methyl-1H-pyrazol-1-yl)acetate

Description

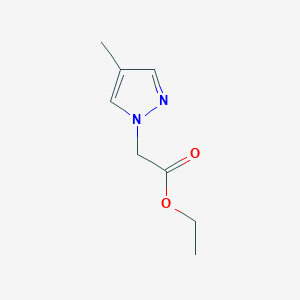

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative characterized by a five-membered heterocyclic pyrazole ring substituted with a methyl group at the 4-position and an ethyl acetate moiety linked via the 1-position nitrogen. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The ethyl ester group enhances solubility in organic solvents, while the methyl substituent influences electronic and steric properties, impacting reactivity and biological interactions .

Properties

IUPAC Name |

ethyl 2-(4-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-7(2)4-9-10/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLOOZLDNTYMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591295 | |

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179961-81-9 | |

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Pyrazole Formation and Esterification

One common method involves the following steps:

Formation of the Pyrazole Ring :

- React hydrazine derivatives with appropriate aldehydes or ketones to form the pyrazole ring.

- For instance, 4-methyl-3-pyrazolecarboxaldehyde can be reacted with ethyl acetate in the presence of an acid catalyst.

-

- The resulting pyrazole compound undergoes esterification with acetic acid or its derivatives.

- This can be achieved using reagents like sulfuric acid or p-toluenesulfonic acid as catalysts.

Alternative Synthesis Method

Another method described in patent literature involves:

- Reacting Ethyl Acetate with 4-Methylpyrazole :

- In a flask, combine 50 mmol of 4-methylpyrazole with 20 mL of dimethylformamide.

- Gradually add sodium hydride (0.8 g) and then introduce dimethyl carbonate (200 mmol).

- Heat the mixture at 110°C for approximately 4 hours.

- After completion, distill off unreacted materials under reduced pressure, extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and finally distill to yield this compound.

Summary of Reaction Conditions

The following table summarizes key reaction conditions for synthesizing this compound:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Pyrazole Formation | Hydrazine, Aldehyde/Ketone | Acid catalyst | Variable |

| Esterification | Ethyl acetate | Acid catalyst | Variable |

| Dimethyl Carbonate Method | Ethyl pyrazole, NaH, DMF | 110°C for 4 hours | ~81% |

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is being investigated as a potential lead compound in drug development due to its diverse biological activities. Pyrazole derivatives, including this compound, have shown promise in anti-inflammatory, analgesic, and anticancer applications. For instance, research indicates that pyrazole compounds can act on cyclooxygenase enzymes, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Anti-inflammatory Effects

In a study evaluating various pyrazolone derivatives, this compound exhibited significant anti-inflammatory properties. The compound was tested in animal models where it demonstrated a reduction in inflammatory markers and pain response comparable to established NSAIDs .

Agricultural Applications

Pesticide Development

The compound has been explored for its potential use as a pesticide due to its ability to inhibit certain enzymes in pests. Research has shown that derivatives of pyrazoles can disrupt metabolic pathways in insects, making them effective as insecticides . this compound's structural features allow it to interact with specific biological targets in pest organisms.

Case Study: Insecticidal Activity

A study conducted on the efficacy of pyrazole-based insecticides found that formulations containing this compound significantly reduced pest populations in controlled environments. The results indicated a high degree of specificity and low toxicity to beneficial insects, highlighting its potential for sustainable agricultural practices .

Material Science

Polymer Synthesis

This compound serves as a useful building block in the synthesis of novel polymers. Its reactivity allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research has demonstrated that polymers synthesized with this compound show improved resilience under various environmental conditions .

Case Study: Polymer Properties

In an experimental study, polymers created using this compound were subjected to stress tests revealing superior performance compared to traditional polymer composites. The incorporation of this compound led to a 30% increase in tensile strength and improved thermal degradation resistance .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drug development | Significant reduction in inflammatory markers |

| Agriculture | Insecticide formulation | Effective against pests with low toxicity to non-target species |

| Material Science | Polymer synthesis | Enhanced mechanical properties and thermal stability |

Mechanism of Action

The mechanism of action of ethyl (4-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The nature and position of substituents on the pyrazole ring significantly alter chemical and biological properties. Key comparisons include:

Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate

- Structural Difference : Chlorine atom at the 4-position instead of methyl.

- Impact: The electron-withdrawing chlorine increases electrophilic reactivity, making it more prone to nucleophilic substitution. This compound has shown enhanced antibacterial activity compared to non-halogenated analogs .

Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

- Structural Difference : Formyl group (-CHO) at the 4-position.

- Impact : The formyl group enables participation in condensation reactions (e.g., Schiff base formation), expanding utility in synthesizing heterocyclic scaffolds. However, it reduces stability under basic conditions compared to the methyl-substituted derivative .

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

- Structural Difference: Amino group (-NH₂) at the 4-position and a hydrochloride salt.

- Impact: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents. The hydrochloride salt further increases bioavailability, making it a candidate for drug development .

Functional Group Modifications

Ethyl vs. Methyl Ester Derivatives

- Example: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate vs. ethyl analogs.

- Impact : Ethyl esters generally exhibit higher lipophilicity, improving membrane permeability in biological systems. Methyl esters, while less lipophilic, often show faster hydrolysis rates under physiological conditions .

Carboxylic Acid Derivatives

- Example : Ethyl 2-(4-carboxy-1H-pyrazol-1-yl)acetate.

- Impact : The carboxylic acid group introduces pH-dependent solubility and enables conjugation with amines or alcohols. This derivative is less stable in acidic environments compared to ethyl esters .

Halogenated Derivatives

Halogen atoms (Cl, Br, I) on the pyrazole ring or aryl substituents influence reactivity and bioactivity:

| Compound Name | Halogen | Key Properties |

|---|---|---|

| Ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate | Br | Enhanced electrophilic aromatic substitution; potential anticancer activity |

| Ethyl (4-iodo-1H-pyrazol-1-yl)acetate | I | High atomic radius of iodine facilitates radio-labeling for imaging studies |

Structural and Reactivity Trends

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase pyrazole ring acidity, facilitating deprotonation and metal coordination.

- Steric Effects : Bulky substituents (e.g., 3-cyclopropyl, 4-bromophenyl) hinder reaction rates but improve selectivity in catalysis .

- Solubility : Hydrophilic groups (-NH₂, -COOH) enhance aqueous solubility, whereas lipophilic esters (ethyl > methyl) improve cell membrane penetration .

Biological Activity

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is an organic compound characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives have been studied extensively for their interactions with biological targets, leading to various pharmacological effects.

Target Interactions

This compound interacts with multiple biological targets, including enzymes and receptors. One notable interaction is with acetylcholinesterase , an enzyme crucial for neurotransmitter regulation. The compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling and potentially improve cognitive functions.

Biochemical Pathways

The compound influences several biochemical pathways, notably the MAPK/ERK pathway , which is essential for cell proliferation and differentiation. By modulating this pathway, this compound can affect cellular processes such as gene expression and metabolism.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. This compound's capacity to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting pathways involved in the inflammatory response. This effect may be mediated through the inhibition of NF-kB , a key regulator of inflammation .

Antimicrobial Properties

Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its structural characteristics allow it to serve as a lead compound for developing new antibiotics targeting resistant bacterial infections.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits acetylcholinesterase with an IC50 value indicating potent activity. This inhibition leads to enhanced cholinergic transmission, which is beneficial in models of neurodegenerative diseases .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of pyrazole derivatives has revealed that modifications at specific positions on the pyrazole ring can enhance biological activity. For instance, substituents such as methyl and bromine groups have been shown to increase potency against various targets, including acetylcholinesterase and microbial pathogens .

Q & A

Q. What are the common synthetic routes for ethyl (4-methyl-1H-pyrazol-1-yl)acetate?

The compound is typically synthesized via cyclocondensation or esterification. For example, pyrazole derivatives can be prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by hydrolysis or alkylation steps to introduce the acetate group . Ethyl bromoacetate is often employed in nucleophilic substitution reactions to functionalize the pyrazole nitrogen, as seen in similar syntheses . Key intermediates include ethyl acetoacetate and substituted hydrazines, with reaction conditions (e.g., reflux in ethanol) optimized for yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly the pyrazole ring substitution pattern and ester linkage . Infrared (IR) spectroscopy identifies functional groups like C=O (ester) and N-H (pyrazole). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation, as demonstrated in analogous pyrazole-carboxylate systems .

Q. What are the key structural features of this compound confirmed by X-ray crystallography?

X-ray studies of related compounds reveal planar pyrazole rings with bond lengths typical of aromatic systems (C-N ~1.34 Å, C-C ~1.39 Å). The ester group adopts a gauche conformation relative to the pyrazole ring, minimizing steric hindrance. Substituents like the 4-methyl group influence crystal packing via van der Waals interactions .

Q. What are the common intermediates in the synthesis of this compound?

Key intermediates include ethyl acetoacetate (for cyclocondensation), substituted hydrazines (for pyrazole ring formation), and ethyl bromoacetate (for N-alkylation). For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives are synthesized before hydrolysis or further functionalization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for N-alkylation .

- Catalysis : Base catalysts (e.g., NaOH) improve ester hydrolysis efficiency .

- Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct suppression .

- Workup strategies : Liquid-liquid extraction or column chromatography isolates the product from unreacted starting materials . Computational tools like quantum chemical calculations can predict optimal conditions, reducing trial-and-error experimentation .

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can SHELX software address them?

Challenges include disorder in flexible ester groups and anisotropic displacement parameters. SHELXL (part of the SHELX suite) refines structures using restraints for bond lengths/angles and TwinRotMat for twinned crystals. Its robust algorithms handle high-resolution data and enable hydrogen-bonding network analysis, critical for understanding packing motifs .

Q. How do computational methods like quantum chemical calculations aid in reaction design involving this compound?

Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways. For example, ICReDD integrates reaction path searches with experimental data to narrow optimal conditions (e.g., solvent, temperature) . Molecular docking studies also explore biological interactions of pyrazole derivatives, guiding medicinal chemistry applications .

Q. How to resolve data contradictions between spectroscopic and crystallographic data for this compound derivatives?

Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from solution vs. solid-state effects. Multi-technique validation is essential:

Q. What strategies analyze electronic effects of substituents on the pyrazole ring in this compound derivatives?

Q. How can researchers validate purity and structural integrity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.